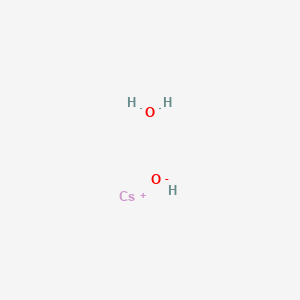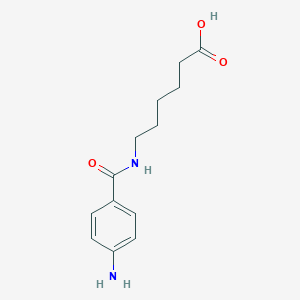![molecular formula C12H18O4 B079857 (4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate CAS No. 10364-35-9](/img/structure/B79857.png)
(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate, commonly known as BOA, is a synthetic compound used in scientific research. BOA is a bicyclic compound that belongs to the class of organic compounds known as tertiary alcohols. BOA is used in various research studies due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of BOA is not well understood. However, it is believed that BOA may act as an inhibitor of certain enzymes involved in the biosynthesis of various biological molecules.
Efectos Bioquímicos Y Fisiológicos
BOA has been shown to exhibit various biochemical and physiological effects. BOA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. BOA has also been shown to exhibit antitumor activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BOA has several advantages and limitations for lab experiments. BOA is a readily available compound and can be synthesized in large quantities. BOA is also stable under a wide range of conditions. However, BOA has limited solubility in water and may require the use of organic solvents for certain experiments.
Direcciones Futuras
There are several future directions for the research on BOA. BOA can be used as a building block for the synthesis of novel compounds with potential biological activity. BOA can also be used as a tool for the study of various biological processes. Further research is needed to fully understand the mechanism of action of BOA and its potential applications in various fields of research.
Métodos De Síntesis
BOA can be synthesized through a multistep process starting from the commercially available compound, 2-norbornanone. The first step involves the conversion of 2-norbornanone to 2-norbornene-5,6-endo-dicarboxylic anhydride through a Diels-Alder reaction. The anhydride is then reacted with acetic anhydride to form BOA.
Aplicaciones Científicas De Investigación
BOA has been extensively used in scientific research due to its potential applications. BOA has been used as a building block for the synthesis of various compounds with potential biological activity. BOA has been used in the synthesis of antitumor agents, anti-inflammatory agents, and anti-viral agents.
Propiedades
Número CAS |
10364-35-9 |
|---|---|
Nombre del producto |
(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate |
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(4-acetyloxy-1-bicyclo[2.2.2]octanyl) acetate |
InChI |
InChI=1S/C12H18O4/c1-9(13)15-11-3-6-12(7-4-11,8-5-11)16-10(2)14/h3-8H2,1-2H3 |
Clave InChI |
WTOWDTUOKIFEFM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC12CCC(CC1)(CC2)OC(=O)C |
SMILES canónico |
CC(=O)OC12CCC(CC1)(CC2)OC(=O)C |
Sinónimos |
Bicyclo[2.2.2]octane-1,4-diol diacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



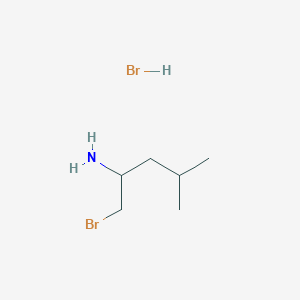
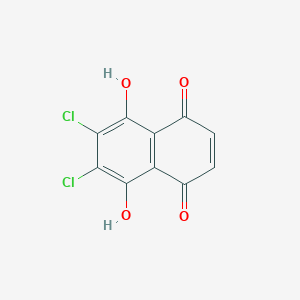
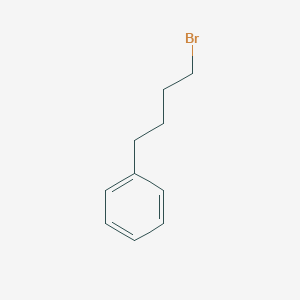
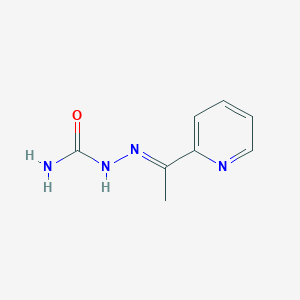
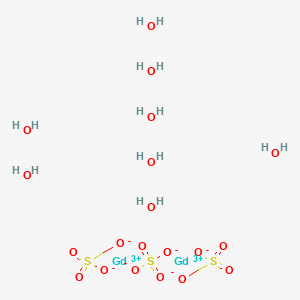
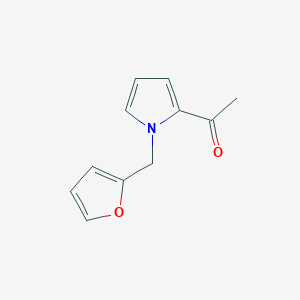
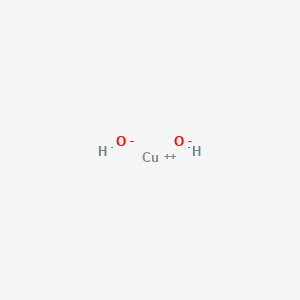
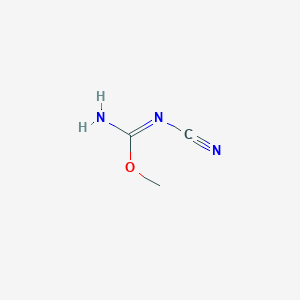
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)
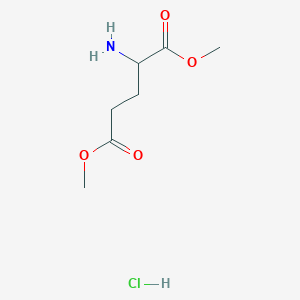
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
